molecular formula C8H8BrNO2 B12312231 2-Bromo-6-ethylpyridine-3-carboxylic acid

2-Bromo-6-ethylpyridine-3-carboxylic acid

Cat. No.: B12312231
M. Wt: 230.06 g/mol
InChI Key: PDOWQAQLIBFYAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethylpyridine-3-carboxylic acid typically involves the bromination of 6-ethylpyridine-3-carboxylic acid. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, helps in obtaining the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of carboxylate or ketone derivatives.

    Reduction: Formation of alcohol derivatives.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

2-Bromo-6-ethylpyridine-3-carboxylic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-pyridinecarboxylic acid
  • 6-Ethylpyridine-3-carboxylic acid
  • 2-Bromo-5-methylpyridine-3-carboxylic acid

Uniqueness

2-Bromo-6-ethylpyridine-3-carboxylic acid is unique due to the presence of both a bromine atom and an ethyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-bromo-6-ethylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H8BrNO2/c1-2-5-3-4-6(8(11)12)7(9)10-5/h3-4H,2H2,1H3,(H,11,12)

InChI Key

PDOWQAQLIBFYAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)C(=O)O)Br

Origin of Product

United States

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